3-(3,4-dichlorobenzyl)-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
3-[(3,4-dichlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorophenyl and methoxyphenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the dichlorophenylmethyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with a suitable nucleophile.
Introduction of the methoxyphenyl group: This can be achieved through a coupling reaction, such as Suzuki-Miyaura coupling, using a methoxyphenyl boronic acid derivative.
Cyclization and formation of the trihydroimidazolidino[1,2-h]purine core: This step involves the cyclization of the intermediate compounds under specific conditions, often using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dichlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.
Scientific Research Applications
3-[(3,4-dichlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dichlorophenyl)-1,1-dimethylurea: A related compound with similar structural features.
3,4-dichlorophenyl isocyanate: Another compound with a dichlorophenyl group.
3,4-dichlorophenyl methyl sulfone: A compound with a similar dichlorophenyl group but different functional groups.
Uniqueness
3-[(3,4-dichlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H19Cl2N5O3 |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H19Cl2N5O3/c1-26-19-18(20(30)29(22(26)31)12-13-3-8-16(23)17(24)11-13)28-10-9-27(21(28)25-19)14-4-6-15(32-2)7-5-14/h3-8,11H,9-10,12H2,1-2H3 |
InChI Key |
GGCAZYXWVYVNKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl)N4CCN(C4=N2)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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